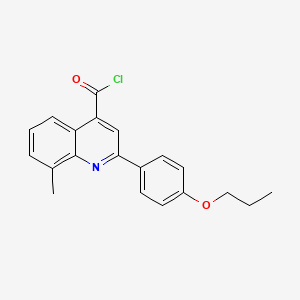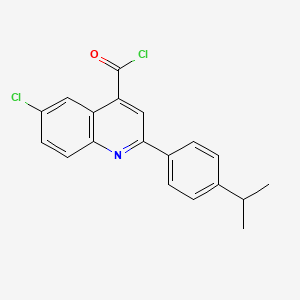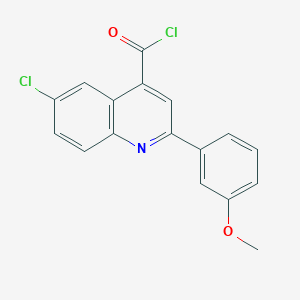
7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride, also known as 7-chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride or 7-Cl-2-(3,4-DMP)-8-MeQ-4-Cl, is a synthetic compound that has been used in a variety of scientific research applications. Its chemical structure consists of a chloro-substituted quinoline ring attached to a carbonyl chloride group. It is a colorless solid that is insoluble in water and is stable under atmospheric conditions.
Wissenschaftliche Forschungsanwendungen
Potential as a PET Tracer for AMPA Receptors
7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride and its derivatives have been explored for their potential as PET tracers for AMPA receptors. One study synthesized a compound related to this chemical, aiming to assess its suitability as a ligand for in vivo imaging of AMPA receptors using PET. However, the study concluded that due to low receptor density, rapid clearance from the CNS, and low specific binding, the compound was unsuitable for this purpose (Årstad et al., 2006).
Involvement in Anti-Inflammatory Processes
Compounds structurally related to 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride have been studied for their anti-inflammatory effects. A specific study analyzed the effects of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide and 7-chloro-5-(4-chlorophenyl)-1, 3-dihydro-1-methyl-2-H-1,4-benzodiazepin-2-one on paw oedema induced by carrageenan in mice. The study demonstrated the in vivo anti-inflammatory property of peripheral benzodiazepine receptor ligands (Torres et al., 1999).
Reactivation of Acetylcholinesterase
A compound named HLö 7 dimethanesulfonate, which is a broad-spectrum reactivator against highly toxic organophosphorus compounds, and structurally related to 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride, has been synthesized and assessed. The study highlighted its efficiency in reactivating acetylcholinesterase (AChE) blocked by organophosphates. Although the study focused on a different compound, it provides insight into the potential biochemical applications of compounds structurally similar to 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride (Eyer et al., 2005).
Potential Dopamine Transporter Tracers
Another study focused on derivatives of a compound structurally related to 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride, evaluating them as potential imaging agents for the central nervous dopamine transporter (DAT). The study highlighted the significance of small changes in the structure and how they impact the biological behavior of the compounds, indicating the potential for precise targeting in neurological applications (Vanbilloen et al., 2006).
Eigenschaften
IUPAC Name |
7-chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-5-13(8-11(10)2)17-9-15(19(21)23)14-6-7-16(20)12(3)18(14)22-17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBUHSJCKQENAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157566 | |
| Record name | 7-Chloro-2-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160256-40-5 | |
| Record name | 7-Chloro-2-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







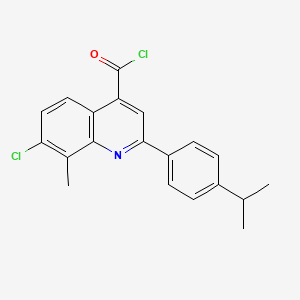
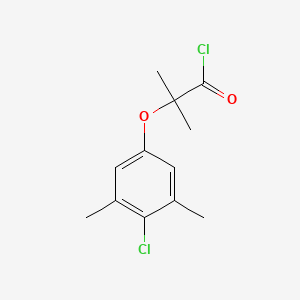
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420633.png)



